molecular formula C23H23ClN4OS B10929726 3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B10929726
M. Wt: 439.0 g/mol
InChI Key: SJNCADCLVLHSBC-UHFFFAOYSA-N
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Description

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrazole and benzylsulfanyl moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the pyrazole and benzylsulfanyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone analogs.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, each with unique functional groups that can further enhance their chemical and biological properties.

Scientific Research Applications

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde: A pyrazole derivative with similar structural features but different functional groups.

    Imidazole Containing Compounds: Share similar heterocyclic structures and exhibit a wide range of biological activities.

Uniqueness

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to its combination of the quinazolinone core with the pyrazole and benzylsulfanyl groups

Properties

Molecular Formula

C23H23ClN4OS

Molecular Weight

439.0 g/mol

IUPAC Name

3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H23ClN4OS/c1-16-8-3-4-9-18(16)15-30-23-25-21-11-6-5-10-19(21)22(29)28(23)13-7-12-27-14-20(24)17(2)26-27/h3-6,8-11,14H,7,12-13,15H2,1-2H3

InChI Key

SJNCADCLVLHSBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C=C(C(=N4)C)Cl

Origin of Product

United States

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